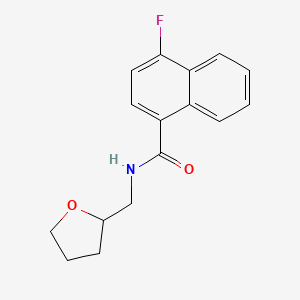![molecular formula C17H17N3O5 B11559248 2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559248.png)
2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylphenoxy group and a hydroxy-nitrophenylmethylidene group, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,6-dimethylphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 3-hydroxy-4-nitrobenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products
Oxidation: Formation of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-oxo-4-nitrophenyl)methylidene]acetohydrazide.
Reduction: Formation of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-aminophenyl)methylidene]acetohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,6-dimethylphenoxy)acetic acid: Similar structure but lacks the hydrazide and nitrophenylmethylidene groups.
1-(2,6-dimethylphenoxy)propan-2-one: Contains a similar phenoxy group but differs in the rest of the structure.
Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Shares the dimethylphenoxy group but has a more complex structure.
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a promising candidate for further study.
Eigenschaften
Molekularformel |
C17H17N3O5 |
|---|---|
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O5/c1-11-4-3-5-12(2)17(11)25-10-16(22)19-18-9-13-6-7-14(20(23)24)15(21)8-13/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+ |
InChI-Schlüssel |
VLDLLMKYRMJOPX-GIJQJNRQSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11559166.png)

![4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559175.png)
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B11559176.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B11559179.png)
![N-Benzyl-2-[N-(3-chlorophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11559196.png)
![4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559199.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11559205.png)
![3-Fluoro-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11559211.png)
![4-chloro-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11559218.png)
methanolate](/img/structure/B11559222.png)
![Ethyl 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]propanoate](/img/structure/B11559232.png)
![bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11559233.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11559234.png)
